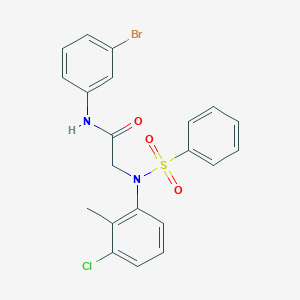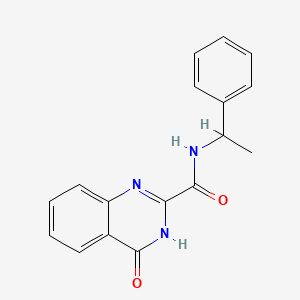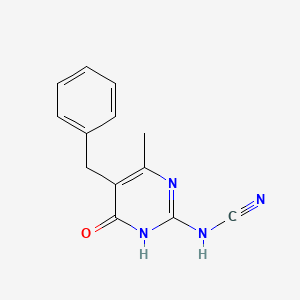![molecular formula C19H21ClN2O B6052734 (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)
(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone, also known as JNJ-7925476, is a potent and selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a crucial role in regulating wakefulness, appetite, and reward. JNJ-7925476 has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.
Mecanismo De Acción
(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone acts as a selective antagonist of the orexin-1 receptor, which is primarily expressed in the hypothalamus. The orexin-1 receptor plays a crucial role in regulating wakefulness, appetite, and reward. This compound blocks the binding of orexin-A and orexin-B to the orexin-1 receptor, thereby reducing the activity of the orexin system. This leads to a decrease in wakefulness, food intake, and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to reduce wakefulness and increase sleep in animal models. It has also been shown to reduce food intake and body weight in animal models of obesity. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the orexin-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its high selectivity for the orexin-1 receptor. This allows researchers to specifically target the orexin system without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of this compound in human clinical trials for the treatment of sleep disorders, addiction, and obesity. Additionally, the role of the orexin system in other physiological and pathological conditions, such as depression and anxiety, could be explored using this compound as a tool.
Métodos De Síntesis
The synthesis of (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone involves a multi-step process that starts with the preparation of 4-chloro-2-methylphenylacetic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 1-(4-pyridinylmethyl)-3-piperidinylamine to yield this compound. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity. It has been shown to significantly reduce wakefulness and increase sleep in animal models, suggesting its potential as a treatment for insomnia. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for substance abuse disorders. Furthermore, this compound has been shown to reduce food intake and body weight in animal models of obesity, suggesting its potential as a treatment for this condition.
Propiedades
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-11-17(20)4-5-18(14)19(23)16-3-2-10-22(13-16)12-15-6-8-21-9-7-15/h4-9,11,16H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOMEFJHBLTJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]-6-methyl-4-pyrimidinol](/img/structure/B6052659.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6052665.png)
![N-{1-[4-allyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6052669.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)

![N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6052692.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6052693.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)

![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)


